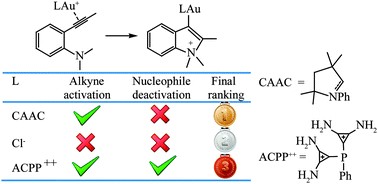Anomalous ligand effect in gold(i)-catalyzed intramolecular hydroamination of alkynes†
Chemical Communications Pub Date: 2015-02-23 DOI: 10.1039/C5CC00894H
Abstract
We analyzed the ligand electronic effect in a gold(I)-catalyzed intramolecular alkyne hydroamination, through a DFT and charge-displacement function (CDF) study. We found that, in the presence of π-electron conjugation between the alkyne and the nucleophilic functionality, electron poor ligands modify the coordination mode and the geometric parameters of the substrate in such a way that, contrary to expectations, the activation barrier of the nucleophilic attack increases. This remarkable effect is due to the competition between alkyne activation and nucleophile deactivation. The general relevance of these findings is highlighted.


Recommended Literature
- [1] Regioselective Synthesis of6H -Pyrano[3,2-d ]pyrimidine-2,4(1H )-diones andFuro[3,2-d ]pyrimidine-2,4(1H )-diones
- [2] A scanning probe investigation of the role of surface motifs in the behavior of p-WSe2 photocathodes†
- [3] Progress on chemical modification of cellulose in “green” solvents
- [4] Thermal and electrical laser tuning in liquid crystal blue phase I†
- [5] Intersystem crossing in tunneling regime: T1 → S0 relaxation in thiophosgene†
- [6] Cellulose nanocrystals and microfibrillated cellulose as building blocks for the design of hierarchical functional materials
- [7] On the rate of hydrogenation of cinnamic and phenyl-propiolic acids
- [8] Ultrafast dynamics in thiophene investigated by femtosecond pump probe photoelectron spectroscopy and theory
- [9] Can a single pyridinedicarboxylic acid be ample enough to nucleate supramolecular double helices in enantiomeric pseudopeptides?†‡
- [10] Bismuthene from sonoelectrochemistry as a superior anode for potassium-ion batteries†










